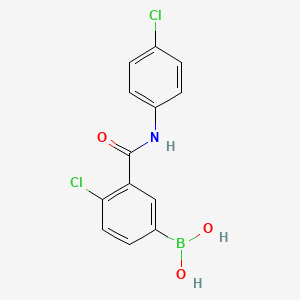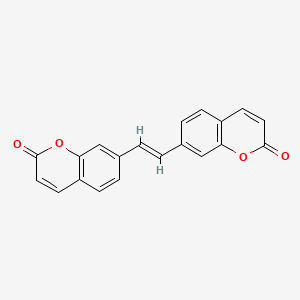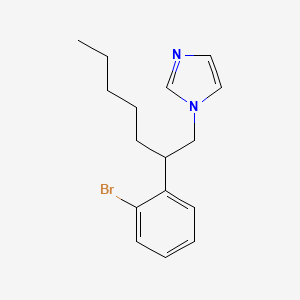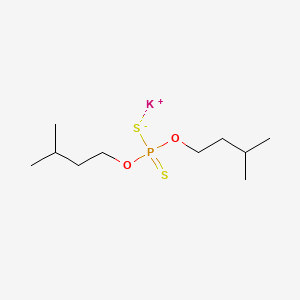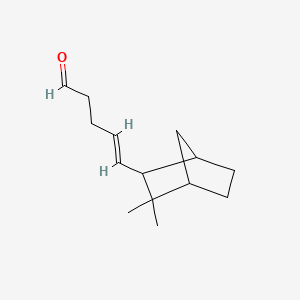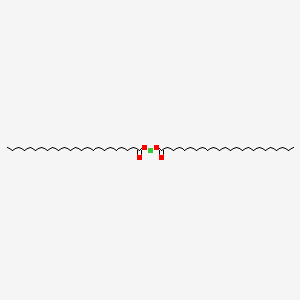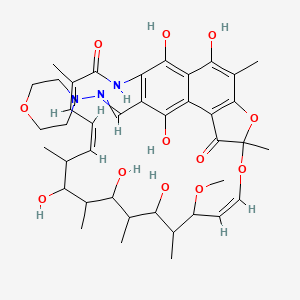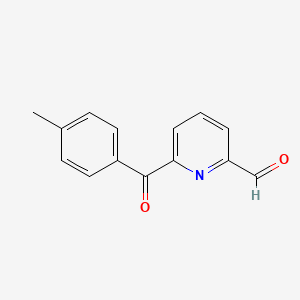
6-(4-Methylbenzoyl)pyridine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Methylbenzoyl)pyridine-2-carbaldehyde is an organic compound with the molecular formula C14H11NO2 and a molecular weight of 225.24264 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a 4-methylbenzoyl group at the 6-position and an aldehyde group at the 2-position . It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylbenzoyl)pyridine-2-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-2-carbaldehyde and 4-methylbenzoyl chloride.
Reaction: The reaction between pyridine-2-carbaldehyde and 4-methylbenzoyl chloride is carried out in the presence of a base such as triethylamine. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.
Purification: The resulting product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-Methylbenzoyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 6-(4-Methylbenzoyl)pyridine-2-carboxylic acid.
Reduction: 6-(4-Methylbenzoyl)pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
6-(4-Methylbenzoyl)pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-(4-Methylbenzoyl)pyridine-2-carbaldehyde involves its interaction with various molecular targets:
Aldehyde Group: The aldehyde group can form covalent bonds with nucleophiles, such as amino groups in proteins, leading to the formation of Schiff bases.
Pyridine Ring: The pyridine ring can participate in coordination chemistry, forming complexes with metal ions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Picolinaldehyde (Pyridine-2-carboxaldehyde): Similar structure but lacks the 4-methylbenzoyl group.
Nicotinaldehyde (Pyridine-3-carboxaldehyde): Similar structure but the aldehyde group is at the 3-position.
Isonicotinaldehyde (Pyridine-4-carboxaldehyde): Similar structure but the aldehyde group is at the 4-position.
Uniqueness
6-(4-Methylbenzoyl)pyridine-2-carbaldehyde is unique due to the presence of both the 4-methylbenzoyl group and the aldehyde group on the pyridine ring.
Eigenschaften
CAS-Nummer |
94071-17-7 |
|---|---|
Molekularformel |
C14H11NO2 |
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
6-(4-methylbenzoyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C14H11NO2/c1-10-5-7-11(8-6-10)14(17)13-4-2-3-12(9-16)15-13/h2-9H,1H3 |
InChI-Schlüssel |
YTAHFGFCIMJWOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC(=N2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





